

3-(2-Oxocyclohexyl)propanoic acid CAS number 2275-26-5

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Compound of Interest

Compound Name: 3-(2-Oxocyclohexyl)propanoic acid

Cat. No.: B1294525

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An In-depth Technical Guide on **3-(2-Oxocyclohexyl)propanoic acid** (CAS number 2275-26-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Oxocyclohexyl)propanoic acid, with CAS number 2275-26-5, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety. This unique structural arrangement makes it a versatile intermediate in organic synthesis. Its primary application lies in its role as a foundational building block for more complex molecules, particularly in the synthesis of bicyclic lactones and other heterocyclic systems. While its direct biological activities are not extensively documented in current literature, its structural motifs are relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical and Spectroscopic Data

Physicochemical Properties

Experimental data on the physical properties of **3-(2-Oxocyclohexyl)propanoic acid** are not widely available in the public domain. The following table summarizes its basic identifiers and computed properties. For context, experimental data for the related 3-(2-oxocyclopentyl)propanoic acid is also provided, which may offer an approximation of the target molecule's characteristics.

Property	Value (for 3-(2-Oxocyclohexyl)propanoic acid)	Reference
CAS Number	2275-26-5	[1]
Molecular Formula	C ₉ H ₁₄ O ₃	[1]
Molecular Weight	170.21 g/mol	[1]
IUPAC Name	3-(2-oxocyclohexyl)propanoic acid	[2]
Synonyms	2-(2-Carboxyethyl)cyclohexanone, 2-Oxocyclohexanepropanoic acid	[2]
XLogP3-AA (Computed)	1.5	[3]
Hydrogen Bond Donor Count (Computed)	1	[3]
Hydrogen Bond Acceptor Count (Computed)	3	[3]
Rotatable Bond Count (Computed)	2	[3]
Boiling Point (for cyclopentyl analog)	324.2°C at 760 mmHg	[4]
Density (for cyclopentyl analog)	1.166 g/cm ³	[4]
Flash Point (for cyclopentyl analog)	164.1°C	[4]

Spectroscopic Data

Experimental spectroscopic data for **3-(2-Oxocyclohexyl)propanoic acid** are not readily available in public spectral databases. However, the expected spectral characteristics can be

inferred from its structure.

Spectroscopy	Expected Characteristics
^1H NMR	- A broad singlet for the carboxylic acid proton (δ ~10-12 ppm).- Multiplets for the protons on the cyclohexyl ring and the propanoic acid chain (δ ~1.2-3.0 ppm).
^{13}C NMR	- A signal for the ketone carbonyl carbon (δ ~210 ppm).- A signal for the carboxylic acid carbonyl carbon (δ ~175-180 ppm).- Signals for the carbons of the cyclohexyl ring and the propanoic acid chain in the aliphatic region (δ ~20-50 ppm).
IR Spectroscopy	- A very broad O-H stretch for the carboxylic acid ($2500\text{-}3300\text{ cm}^{-1}$).- A strong C=O stretch for the ketone (around 1715 cm^{-1}).- A strong C=O stretch for the carboxylic acid (around 1710 cm^{-1}), likely overlapping with the ketone stretch.- C-H stretching vibrations ($2850\text{-}3000\text{ cm}^{-1}$).
Mass Spectrometry (EI)	- A molecular ion peak (M^+) at $m/z = 170$.- Fragmentation patterns corresponding to the loss of H_2O , COOH , and cleavage of the cyclohexyl ring.

Synthesis and Experimental Protocols

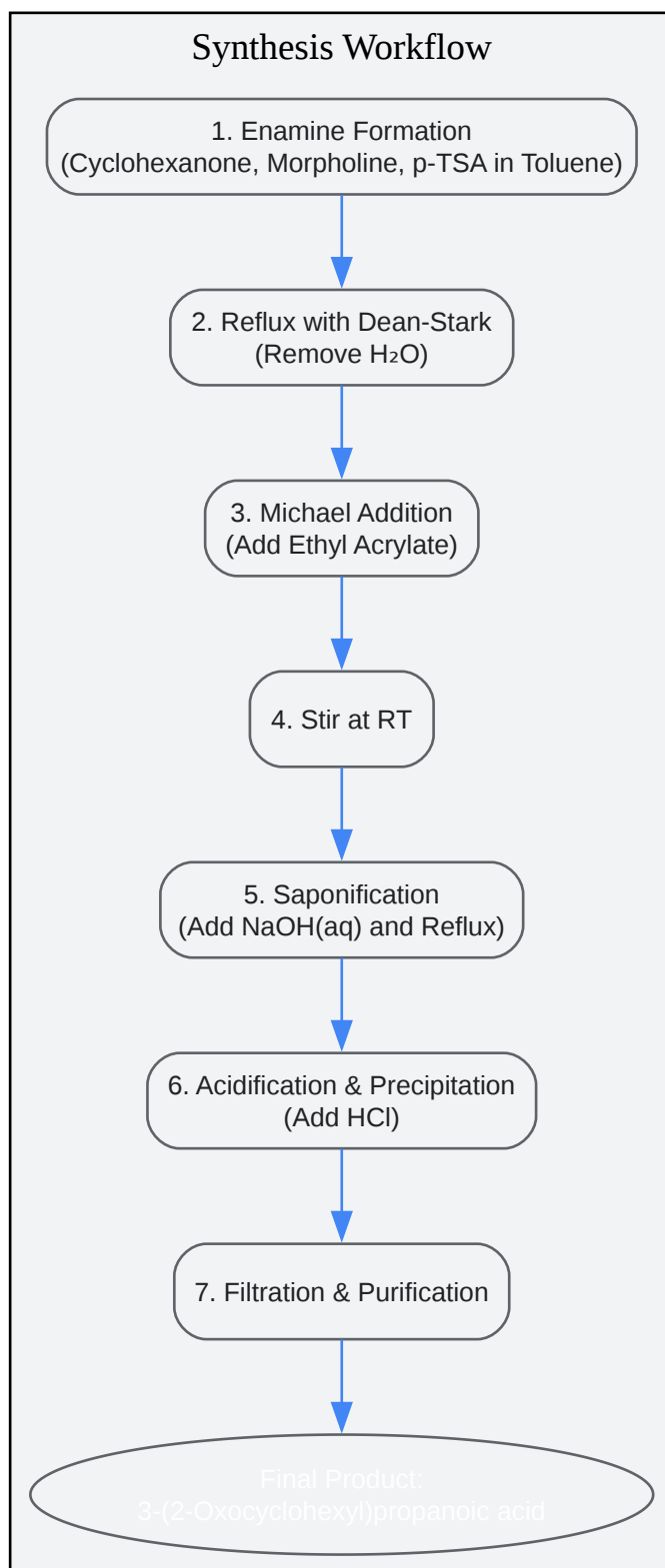
The most common synthesis of **3-(2-Oxocyclohexyl)propanoic acid** is via a Michael addition of an acrylate to cyclohexanone. The following protocols are detailed, representative procedures based on established chemical transformations.

Synthesis of 3-(2-Oxocyclohexyl)propanoic acid

This procedure is adapted from a patented method for the analogous cyclopentyl compound and represents a standard approach.^[5]

Experimental Protocol:

- **Enamine Formation:** In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), a secondary amine such as morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in a suitable solvent like toluene.
- Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the enamine.
- **Michael Addition:** Cool the reaction mixture to room temperature. Add an acrylate, such as ethyl acrylate (1.5 eq), dropwise to the enamine solution.
- Stir the reaction mixture at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).
- **Hydrolysis:** Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the ester.
- **Work-up:** Cool the mixture, separate the aqueous layer, and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to a pH of 1-2, resulting in the precipitation of the product.
- **Purification:** Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).



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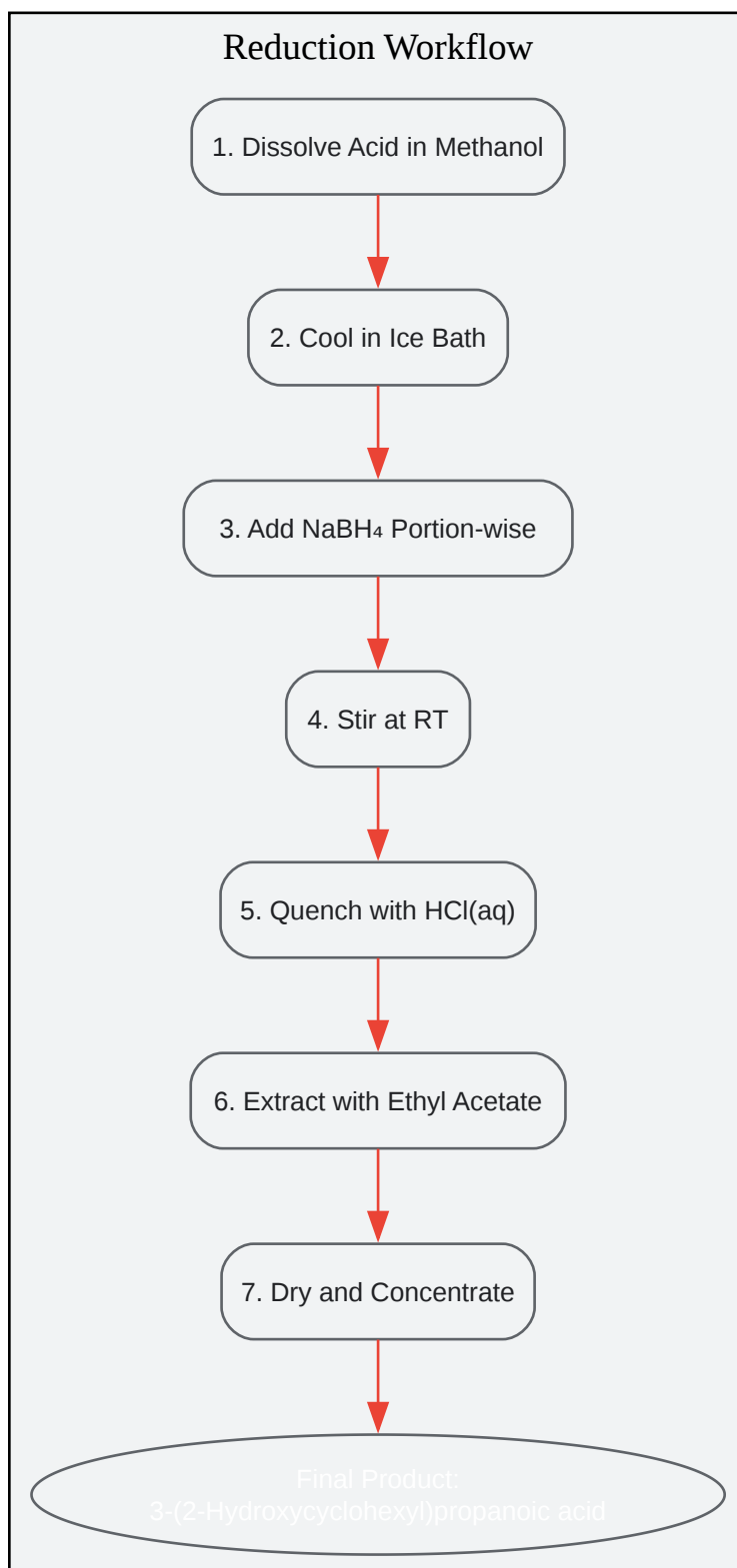
Synthesis of 3-(2-Oxocyclohexyl)propanoic acid.

Reduction of the Ketone Moiety

The ketone in **3-(2-Oxocyclohexyl)propanoic acid** can be selectively reduced to a secondary alcohol.

Experimental Protocol:

- **Dissolution:** Dissolve **3-(2-Oxocyclohexyl)propanoic acid** (1.0 eq) in a suitable solvent, such as methanol or ethanol, in an Erlenmeyer flask.
- **Reduction:** Cool the solution in an ice bath. Add sodium borohydride (NaBH_4 , 1.0-1.5 eq) portion-wise while stirring. The reaction is exothermic.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.
- **Quenching:** Carefully quench the reaction by slowly adding an acid, such as 1M HCl, until the bubbling ceases.
- **Extraction:** Extract the product with an organic solvent like ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-hydroxycyclohexyl)propanoic acid.



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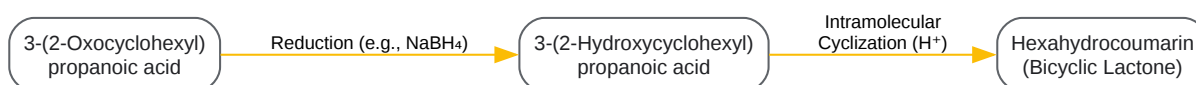
Reduction of the ketone to a secondary alcohol.

Chemical Reactivity and Applications

Key Chemical Transformations

The bifunctional nature of **3-(2-Oxocyclohexyl)propanoic acid** allows for a range of chemical transformations.[6]

- **Reduction:** As detailed above, the ketone can be selectively reduced to a hydroxyl group.
- **Intramolecular Cyclization (Lactonization):** The resulting 3-(2-hydroxycyclohexyl)propanoic acid can undergo intramolecular esterification under acidic conditions to form a bicyclic lactone, specifically an isomer of hexahydrocoumarin (also known as octahydro-2H-chromen-2-one).[6] This transformation is a key application of the title compound.
- **Other Reactions:** The carboxylic acid can undergo standard transformations such as esterification and amidation. The ketone can participate in reactions like Wittig olefination or reductive amination.



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Key reaction pathway to hexahydrocoumarin.

Applications

The primary documented application of **3-(2-Oxocyclohexyl)propanoic acid** is as an intermediate in the synthesis of hexahydrocoumarin, which is used as a fragrance ingredient in various consumer products.[7]

Biological and Pharmacological Profile

Activity of 3-(2-Oxocyclohexyl)propanoic acid

A thorough review of scientific literature and patent databases does not reveal significant studies on the specific biological or pharmacological activities of **3-(2-**

Oxocyclohexyl)propanoic acid. Its primary role appears to be that of a synthetic intermediate rather than a bioactive agent itself.

Broader Context of Propanoic Acid Derivatives

While the title compound lacks documented bioactivity, the broader class of propanoic acid derivatives has been extensively explored in drug development. For instance:

- **Arylpropionic Acids:** This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which act as inhibitors of cyclooxygenase (COX) enzymes.
- **Antimicrobial and Anticancer Agents:** Various synthetic propanoic acid derivatives have been investigated for their potential as antimicrobial and anticancer agents, though their structures are generally more complex than the title compound.

These examples highlight the potential for structurally related compounds to possess biological activity, suggesting that derivatives of **3-(2-Oxocyclohexyl)propanoic acid** could be of interest in future drug discovery programs. However, it must be emphasized that these activities have not been demonstrated for the title compound.

Signaling Pathways

Consistent with the lack of specific biological activity data, there is no information available in the scientific literature regarding the involvement of **3-(2-Oxocyclohexyl)propanoic acid** in any biological signaling pathways.

Conclusion

3-(2-Oxocyclohexyl)propanoic acid (CAS 2275-26-5) is a valuable bifunctional molecule primarily utilized as a synthetic intermediate. Its well-defined reactivity, particularly the transformation into bicyclic lactones like hexahydrocoumarin, underscores its importance in the synthesis of fragrances and potentially other complex organic molecules. There is a notable gap in the publicly available data regarding its experimental physicochemical properties, comprehensive spectroscopic characterization, and biological activity. For researchers and drug development professionals, this compound represents a readily accessible scaffold that is

currently underexplored in a pharmacological context, offering potential opportunities for the development of novel derivatives with interesting biological profiles.

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References

- 1. scbt.com [scbt.com]
- 2. 3-(2-Oxo-cyclohexyl)-propionic Acid | LGC Standards [lgcstandards.com]
- 3. 3-(2-Oxocyclohexyl)propanoate | C₉H₁₃O₃ | CID 4257285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-Oxocyclopentyl)propanoic acid | lookchem [lookchem.com]
- 5. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]
- 6. 3-(2-Oxocyclohexyl)propanoic acid | 2275-26-5 | Benchchem [benchchem.com]
- 7. cymitquimica.com [cymitquimica.com]
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